![molecular formula C14H8ClNO2 B3279932 6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one CAS No. 7033-51-4](/img/structure/B3279932.png)
6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one
Overview
Description
6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused with an oxazine ring, with a chlorine atom at the 6th position and a phenyl group at the 2nd position.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one are cancer cells . This compound has been surveyed as a biologically relevant moiety against different cancer cell lines .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation. Attack on this by the anthranilic acid amino group, proton exchange, and loss of a second molecule of ethanol would then yield an iminium ion. Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give a ring-closed dihydro product .
Result of Action
The compound has shown significant antitumor activity in vivo. In Swiss albino mice exhibiting Ehrlich ascites carcinoma (EAC), the in-vivo anticancer activity was examined using a number of measures, including body weight analysis, mean survival time, and % increase in life span approaches .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions to obtain the synthesized oxazines were carried out under very mild conditions such as room temperature or 30°C, without the use of an inert atmosphere . .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. The reaction is usually carried out in ethanol and can be enhanced using microwave conditions to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Specific reagents and conditions vary depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the synthesis of dyes and other industrial chemicals.
Comparison with Similar Compounds
Quinazolinones: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Benzoxazinones: Other derivatives of benzoxazinones also show diverse biological activities and are used in various scientific and industrial applications.
Uniqueness: 6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and phenyl substitutions make it a valuable compound for further chemical modifications and biological studies.
Biological Activity
6-Chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. Its molecular formula is CHClNO with a molecular weight of approximately 257.67 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Antitumor Activity
This compound has demonstrated significant antitumor properties , particularly in studies involving Ehrlich ascites carcinoma (EAC) in Swiss albino mice. The evaluation of its antitumor efficacy included various parameters such as:
- Body Weight Analysis : Monitoring weight changes in treated vs. control groups.
- Mean Survival Time : Assessing the longevity of treated subjects.
- Percentage Increase in Life Span : Calculating the improvement in survival rates compared to untreated controls.
In these studies, the compound exhibited notable reductions in tumor volume and increased survival rates, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its antitumor effects involves several chemical interactions:
- Protonation of Orthoester : This leads to the formation of a stabilized carbocation.
- Nucleophilic Attack : The amino group from anthranilic acid attacks the carbocation, followed by proton exchange and loss of ethanol.
- Formation of an Imine : This intermediate undergoes further reactions leading to the closure of the oxazine ring.
These steps culminate in the formation of biologically active metabolites that can induce apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits a range of antimicrobial activities , including:
- Antibacterial : Effective against various bacterial strains, including some resistant to conventional antibiotics.
- Antifungal : Demonstrated activity against fungi such as Candida albicans.
In laboratory tests, compounds derived from this compound showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
Additional Biological Activities
Beyond antitumor and antimicrobial effects, this compound has been studied for other therapeutic potentials:
- Anti-inflammatory : Inhibits inflammatory pathways.
- Antidiabetic : Exhibits properties that may help regulate blood sugar levels.
- Antiviral : Potential activity against viral infections has been suggested.
The compound's broad spectrum of biological activities makes it a candidate for further pharmacological exploration .
Comparative Analysis with Related Compounds
The following table summarizes key derivatives of benzoxazinones compared to this compound regarding their notable biological activities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Benzoxazinone | Antitumor, Antimicrobial |
6-Methyl-2-(naphthalen-2-yl)-4H-benzo[d][1,3]oxazin | Benzoxazinone | Anticancer properties |
6-Bromo-2-(p-tolyl)-4H-benzo[d][1,3]oxazin | Benzoxazinone | Antiviral activity |
6-Fluoro-2-(phenyl)-4H-benzo[d][1,3]oxazin | Benzoxazinone | Anti-inflammatory effects |
This table highlights how structural variations influence biological activity within this class of compounds .
Properties
IUPAC Name |
6-chloro-2-phenyl-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDCQRFZYXJXMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271346 | |
Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7033-51-4 | |
Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7033-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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